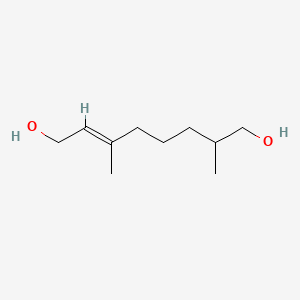
(E)-3,7-dimethyloct-2-ene-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,7-dimethyloct-2-ene-1,8-diol is an organic compound characterized by its unique structure, which includes a double bond and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,7-dimethyloct-2-ene-1,8-diol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of 3,7-dimethyloct-2-en-1-ol with a suitable oxidizing agent to introduce the second hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3,7-dimethyloct-2-ene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate, and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions to form ethers and esters, respectively.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated diols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3,7-dimethyloct-2-ene-1,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mechanism of Action
The mechanism by which (E)-3,7-dimethyloct-2-ene-1,8-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for potential interactions with reactive oxygen species, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
3,7-dimethyloct-2-en-1-ol: Similar structure but with only one hydroxyl group.
3,7-dimethyloctane-1,8-diol: Saturated version with no double bond.
3,7-dimethyloct-2-ene-1,8-dione: Oxidized form with two ketone groups.
Uniqueness
(E)-3,7-dimethyloct-2-ene-1,8-diol is unique due to the presence of both a double bond and two hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
66113-31-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(E)-3,7-dimethyloct-2-ene-1,8-diol |
InChI |
InChI=1S/C10H20O2/c1-9(6-7-11)4-3-5-10(2)8-12/h6,10-12H,3-5,7-8H2,1-2H3/b9-6+ |
InChI Key |
ODQHVONZJQWKCN-RMKNXTFCSA-N |
Isomeric SMILES |
CC(CCC/C(=C/CO)/C)CO |
Canonical SMILES |
CC(CCCC(=CCO)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


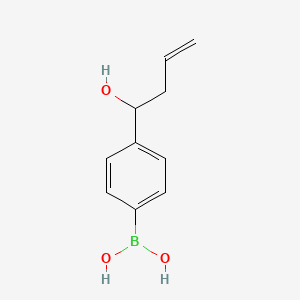
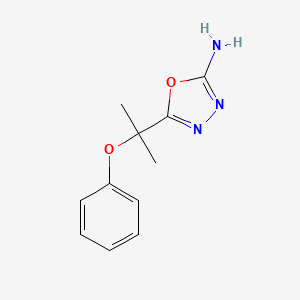
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
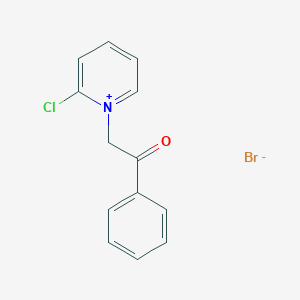
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)


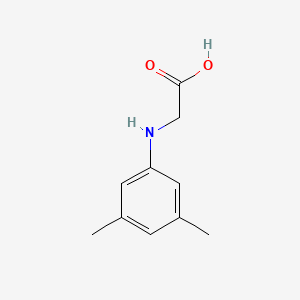
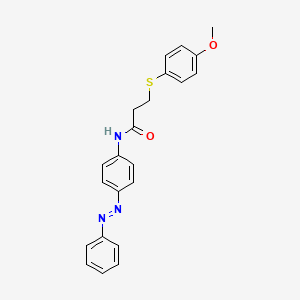
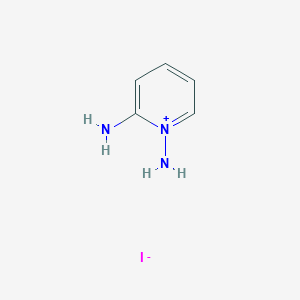

![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
